molecular formula C12H16ClNOS B1683131 Thiobencarb CAS No. 28249-77-6

Thiobencarb

Cat. No.: B1683131
CAS No.: 28249-77-6
M. Wt: 257.78 g/mol
InChI Key: QHTQREMOGMZHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Thiobencarb interacts with several enzymes and proteins. In a study, three bacterial strains (Dechloromonas sp. Th1, Thauera sp. Th2, and Azoarcus sp. Th3) were analyzed for this compound degradation under anaerobic conditions . Dechloromonas sp. Th1 dechlorinated the herbicide to benzyl mercaptan, which was then degraded by Thauera sp. Th2 and Azoarcus sp. Th3 .

Cellular Effects

This compound is highly toxic to invertebrates and moderately toxic to fish . It inhibits growth and reduces microbial diversity . Moreover, the metabolites of this compound biodegradation are even more toxic than the parent compound .

Molecular Mechanism

This compound is oxidized and cleaved at the C—S bond, generating diethylcarbamothioic S -acid and 4-chlorobenzaldehyde (4CDA) . 4CDA is then oxidized to 4-chlorobenzoic acid (4CBA) and hydrolytically dechlorinated to 4-hydroxybenzoic acid (4HBA) .

Temporal Effects in Laboratory Settings

The degradation and growth rates of this compound at 50 µM in the MM medium with glucose by all isolated bacteria were compared . The utilization in the exponential phase of the mixed bacteria was consistent with the Michaelis–Menten model, with a maximum degradation rate of 1.56 ± 0.16 µM day −1 .

Metabolic Pathways

This compound is involved in several metabolic pathways. In aerobic soil, this compound degradation is initiated through three mechanisms: N-deethylation to produce deethylated this compound, followed by further N-deethylation to generate 4-cholorobenzyl thiocarbamate; sulfoxidation to produce this compound sulfoxide; and hydroxylation of the benzene ring to generate hydroxyl-thiobencarb .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiobencarb is synthesized through the reaction of 4-chlorobenzyl chloride with diethylamine, followed by the addition of carbon disulfide. The reaction conditions typically involve:

    Temperature: Moderate temperatures around 50-60°C.

    Solvent: Organic solvents such as toluene or xylene.

    Catalyst: Basic catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves:

    Raw Materials: 4-chlorobenzyl chloride, diethylamine, and carbon disulfide.

    Reaction Control: Automated systems to control temperature, pressure, and reactant flow rates.

    Purification: The crude product is purified through distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Thiobencarb undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis reaction.

    Dechlorination: Anaerobic conditions with specific bacterial strains like Dechloromonas sp.

Major Products Formed:

Comparison with Similar Compounds

Thiobencarb belongs to the class of thiocarbamate herbicides, which includes other compounds such as:

  • Molinate
  • Butylate
  • EPTC (S-ethyl dipropylthiocarbamate)
  • Pebulate

Comparison:

  • Molinate: Similar to this compound, molinate is used for weed control in rice fields but has a different mode of action, primarily inhibiting acetyl-CoA carboxylase.
  • Butylate: Used in corn and soybean fields, butylate inhibits lipid biosynthesis like this compound but is less selective.
  • EPTC: Commonly used in various crops, EPTC also inhibits VLCFA biosynthesis but has a broader spectrum of activity.
  • Pebulate: Similar to this compound in its mode of action, pebulates are used in crops like potatoes and tomatoes.

This compound is unique in its high selectivity for rice plants and its effectiveness in controlling specific weed species .

Properties

IUPAC Name

S-[(4-chlorophenyl)methyl] N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTQREMOGMZHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNOS
Record name THIOBENCARB
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18233
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024337
Record name Thiobencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiobencarb is a pale yellow to brownish yellow liquid. Non corrosive. Used as an herbicide., Pale yellow to brownish-yellow liquid; mp = 3.3 deg C; [HSDB] Colorless liquid; [MSDSonline]
Record name THIOBENCARB
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18233
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiobencarb
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 126-129 °C at 0.008 mm Hg
Record name THIOBENCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 28.0 mg/L at 25 °C, In water, 30.0 mg/L at 22 °C, In acetone, methanol, n-hexane, toluene, dichloromethane and ethyl acetate >500 g/L
Record name THIOBENCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.67 at 20 °C
Record name THIOBENCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg], 1.8X10-5 mm Hg at 23 °C
Record name Thiobencarb
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOBENCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, colorless liquid, Pale yellow liquid

CAS No.

28249-77-6
Record name THIOBENCARB
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18233
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiobencarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28249-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiobencarb [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028249776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-4-chlorobenzyl diethylthiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOBENCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90LN6Y7I7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOBENCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

3.3 °C
Record name THIOBENCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiobencarb
Reactant of Route 2
Reactant of Route 2
Thiobencarb
Reactant of Route 3
Reactant of Route 3
Thiobencarb
Reactant of Route 4
Reactant of Route 4
Thiobencarb
Reactant of Route 5
Reactant of Route 5
Thiobencarb
Reactant of Route 6
Reactant of Route 6
Thiobencarb
Customer
Q & A

Q1: How does thiobencarb affect plant growth?

A1: this compound primarily inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) []. VLCFAs are essential components of plant cell membranes and waxes, playing a crucial role in plant growth and development.

Q2: What are the active forms of this compound in plants?

A2: While this compound itself shows slight inhibitory activity on VLCFA elongase (VLCFAE), its oxidized metabolites, this compound sulfoxide and this compound sulfone, are the primary active forms responsible for inhibiting VLCFAE and disrupting VLCFA biosynthesis [].

Q3: Does this compound affect nitrogen metabolism in plants?

A3: Research indicates that this compound treatment significantly lowers nitrite reductase activity in susceptible plants like barnyardgrass. This disruption in nitrogen metabolism leads to nitrite accumulation, contributing to the herbicide's phytotoxicity [].

Q4: How stable is this compound in different environments?

A4: this compound exhibits varying stability depending on environmental factors. Under anaerobic conditions in soil, this compound degrades slowly []. In contrast, in tap water treated with chlorine, this compound degrades rapidly via S-oxygenation, forming this compound sulfoxide as the primary byproduct [].

Q5: Does organic carbon content influence this compound degradation in soil?

A5: Yes, research suggests a positive correlation between organic carbon content and this compound degradation rate in soils susceptible to delayed phytotoxicity syndrome (DPS) [].

Q6: Does the method of irrigation affect this compound's impact on lettuce?

A6: this compound, when applied with overhead irrigation, tends to reduce lettuce vigor and dry weight more significantly compared to subsurface irrigation on sandy soils []. This suggests an influence of irrigation method on the herbicide's mobility and bioavailability.

Q7: How is this compound's toxicity evaluated in laboratory settings?

A7: Researchers commonly use acute toxicity tests on various organisms to assess the lethal effects of this compound. Studies on amphibian larvae [] and fish species like Nile tilapia [, , , ] have employed LC50 (median lethal concentration) values to determine the concentration at which 50% mortality occurs. These tests help understand the potential risks of this compound exposure to aquatic life.

Q8: What biological and physiological changes does this compound induce in fish?

A8: Studies on Nile tilapia exposed to this compound have shown significant alterations in various parameters:

  • Reduced: liver and muscle glycogen, total protein, total lipids []
  • Increased: muscle ash, water content, glucose, cholesterol, creatinine, uric acid, and lactate dehydrogenase (LDH) []
  • Fluctuating: aspartate aminotransferase (AST) and alanine aminotransferase (ALT) []
  • Histopathological changes: Observed in gills, kidneys, spleen, and liver []

Q9: What are the known toxic effects of this compound on fish?

A9: Research indicates that this compound exposure can lead to:

  • Acute toxicity: Causing mortality in fish species like Nile tilapia [, ] at specific concentrations.
  • Histopathological alterations: Damaging vital organs like gills, kidneys, spleen, and liver [, , ] in exposed fish.
  • Biochemical disturbances: Disrupting metabolic processes and enzyme activities in fish [, , ].

Q10: What are the potential reproductive effects of this compound on fish?

A10: Studies on African catfish (Clarias gariepinus) exposed to sublethal this compound concentrations have shown:

  • Reduced fecundity: Indicating impaired reproductive capacity [, ].
  • Ovarian histopathology: Atretic vitellogenic oocytes and follicular cell proliferation [, ] suggest compromised egg development and quality.

Q11: Can microorganisms degrade this compound?

A11: Yes, microbial degradation plays a crucial role in this compound dissipation in the environment []. Several bacterial species have demonstrated the ability to degrade this compound under both aerobic and anaerobic conditions.

Q12: What is the role of bacterial synergy in this compound degradation?

A12: Research highlights the importance of synergistic interactions between different bacterial species for complete this compound degradation []. For example, Dechloromonas sp. can dechlorinate this compound, while other species like Thauera sp. and Azoarcus sp. effectively degrade the resulting metabolites [].

Q13: Can immobilized bacteria enhance this compound degradation?

A13: Yes, studies using immobilized bacteria in bioreactors have shown enhanced this compound degradation compared to free-living bacteria [, ]. This approach holds promise for bioremediation of this compound-contaminated environments.

Q14: What are the primary routes of this compound dissipation in the environment?

A14: Microbial degradation is a key mechanism for this compound dissipation in soil and water [, ]. Other factors influencing its fate include photodegradation, adsorption to soil particles, and uptake by plants [, , ].

Q15: How does this compound impact aquatic organisms?

A15: this compound exposure poses risks to aquatic organisms, including:

  • Toxicity: Lethal and sublethal effects observed in fish and amphibians [, , , , ].
  • Bioaccumulation: Potential for this compound to accumulate in the food chain, posing risks to higher trophic levels [].

Q16: Does this compound undergo photodegradation?

A16: Yes, research demonstrates that this compound undergoes photodegradation, especially when present in rice field surface microlayers []. This process can lead to the formation of various photoproducts, influencing its overall environmental persistence and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.